molecular formula C7H3FN2O2 B027671 3-Fluoro-5-nitrobenzonitrile CAS No. 110882-60-5

3-Fluoro-5-nitrobenzonitrile

Cat. No. B027671
M. Wt: 166.11 g/mol
InChI Key: GPVDTRGEVKDJOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzonitriles, including compounds similar to 3-fluoro-5-nitrobenzonitrile, involves multiple steps, such as nitrification, diazotization, fluorination, reductive, and oxidation reactions. These processes are critical for the production of new pesticides and other applications (L. Min, 2006). Another study highlights the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of 2-cyano-6-fluorophenylboronic acid, showcasing the versatility of fluorinated nitrobenzonitriles in chemical synthesis (Ronald H. Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds related to 3-fluoro-5-nitrobenzonitrile, such as 5-fluoro-2-methylbenzonitrile, has been explored using Density Functional Theory (DFT). Geometrical parameters (bond length, bond angle, and dihedral angle) predict molecular stability and electronic properties. Vibrational spectra and Non-Linear Optical (NLO) properties have also been analyzed, demonstrating the compound's potential for various applications (Arockiasamy Ajaypraveenkumar et al., 2017).

Chemical Reactions and Properties

Fluorinated nitrobenzonitriles undergo various chemical reactions, including cycloaddition, which is used to incorporate fluorine atoms and fluoroalkyl groups into pyrazole cores. This demonstrates their versatility in synthesizing drug-like molecules with potential inhibitory activities against specific enzymes (Nan Zhang et al., 2023).

Physical Properties Analysis

The physical properties of fluorinated benzonitriles, such as 5-fluoro-2-methylbenzonitrile, are often studied through vibrational spectroscopy and thermodynamical analysis. These studies provide insights into the molecule's stability, potential energy, and suitability for specific applications (Arockiasamy Ajaypraveenkumar et al., 2017).

Chemical Properties Analysis

Investigations into the electron-withdrawing effects of nitro and fluorine substituents on the benzonitrile backbone reveal significant impacts on molecular structure and reactivity. Such analyses are crucial for understanding how these substituents influence the chemical behavior of compounds like 3-fluoro-5-nitrobenzonitrile (J. B. Graneek et al., 2018).

Safety And Hazards

3-Fluoro-5-nitrobenzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-fluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVDTRGEVKDJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374629
Record name 3-fluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-nitrobenzonitrile

CAS RN

110882-60-5
Record name 3-fluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-nitrobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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